tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate lies in its specific structure, which combines a pyrrolidine ring with a pyrimidine ring and a tert-butyl ester group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H21ClN4O2 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |
InChI Key |
NIOBSVOVDBNEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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